3',4',5'-Trifluoroacetophenone
Overview
Description
3’,4’,5’-Trifluoroacetophenone is an organic compound with the molecular formula C8H5F3O. It is a colorless to light yellow liquid with a molecular weight of 174.12 g/mol . This compound is known for its unique trifluoromethyl group attached to the acetophenone structure, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,5’-Trifluoroacetophenone typically involves the trifluoromethylation of acetophenone derivatives. One common method includes the reaction of 3,4,5-trifluorobenzoyl chloride with methyl magnesium bromide (Grignard reagent) under controlled conditions . The reaction is carried out in an anhydrous environment to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of 3’,4’,5’-Trifluoroacetophenone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3’,4’,5’-Trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethyl benzoic acid derivatives.
Reduction: Reduction reactions typically yield trifluoromethyl alcohols.
Substitution: Halogenation and nitration reactions are common, leading to the formation of halogenated or nitro-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products:
Oxidation: Trifluoromethyl benzoic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Halogenated or nitro-substituted acetophenones.
Scientific Research Applications
3’,4’,5’-Trifluoroacetophenone has diverse applications in scientific research:
Biology: Its derivatives are used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3’,4’,5’-Trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but differs in the position of the trifluoromethyl group.
4’-Trifluoromethylacetophenone: Another variant with the trifluoromethyl group at the para position.
Uniqueness: 3’,4’,5’-Trifluoroacetophenone is unique due to the trifluoromethyl groups at the meta positions, which significantly influence its chemical reactivity and physical properties. This positioning enhances its stability and makes it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVIYAHOUAMVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380292 | |
Record name | 3',4',5'-Trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-73-1 | |
Record name | 3',4',5'-Trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4',5'-Trifluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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